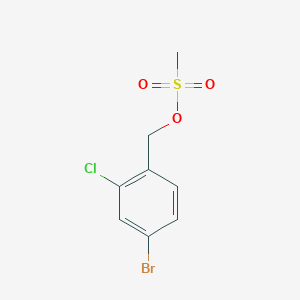

4-Bromo-2-chlorobenzyl methanesulfonate

Description

4-Bromo-2-chlorobenzyl methanesulfonate is an organosulfonate compound characterized by a benzyl group substituted with bromo (Br) and chloro (Cl) groups at the 4- and 2-positions, respectively, linked to a methanesulfonate moiety. This structure confers unique physicochemical and biological properties, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula |

C8H8BrClO3S |

|---|---|

Molecular Weight |

299.57 g/mol |

IUPAC Name |

(4-bromo-2-chlorophenyl)methyl methanesulfonate |

InChI |

InChI=1S/C8H8BrClO3S/c1-14(11,12)13-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 |

InChI Key |

CSKPOIWHJXWTER-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Halogen Positioning and Reactivity

(a) (2-Bromo-4-chlorophenyl)methanesulfonyl Chloride ()

- Structure : Differs in halogen positioning (2-Br, 4-Cl vs. 4-Br, 2-Cl) and functional group (sulfonyl chloride vs. methanesulfonate ester).

- Reactivity : The sulfonyl chloride group in this analog is highly reactive toward nucleophiles, making it a precursor for sulfonamide synthesis. In contrast, the methanesulfonate ester in the target compound is more stable, favoring alkylation reactions.

- Applications : Used in pilot-scale synthesis and pharmaceutical intermediates .

(b) 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide ()

- Structure : Features a brominated benzylidene group attached to a sulfonamide. The absence of chloro substitution and the presence of a Schiff base moiety distinguish it from the target compound.

- Crystallography : Bromo substitution at the 5-position (vs. 4-position in the target compound) alters molecular packing and hydrogen bonding, impacting solubility and stability .

Physicochemical Properties

(a) Bromocriptine Methanesulfonate ()

- Melting Point : 192–196°C (with decomposition), significantly higher than typical aryl methanesulfonates, likely due to its complex polycyclic structure.

- Pharmaceutical Use : Demonstrates the role of methanesulfonate in enhancing bioavailability and stability in APIs (Active Pharmaceutical Ingredients) .

(b) Lead Methanesulfonate ()

- Physical State : Colorless liquid, contrasting with the solid state of most aromatic methanesulfonates.

- Stability: Corrosive to metals and decomposes into toxic fumes (e.g., sulfur oxides), highlighting differences between organic and inorganic sulfonates .

(a) Methyl Methanesulfonate (MMS) ()

- DNA Damage : Induces alkylation lesions, primarily at N7-guanine, leading to base mispairing.

- Potency: At p53-normalized concentrations (200 µM), MMS activates p53 in 25% of cells, comparable to 0.3 µM etoposide and 30 µM quercetin. This suggests lower potency than topoisomerase inhibitors but higher than flavonoid-based genotoxins .

- Implications for 4-Bromo-2-chlorobenzyl Methanesulfonate : The bromo and chloro substituents may enhance DNA alkylation efficiency compared to MMS, though direct data is needed.

(b) 2-Bromo-4'-methoxyacetophenone ()

Key Findings and Implications

- Halogen Positioning : The 4-Br, 2-Cl configuration in the target compound likely enhances electrophilicity compared to positional isomers, influencing reactivity in alkylation reactions .

- Toxicity vs.

- Industrial Relevance: Like 2-Bromo-4'-methoxyacetophenone, the compound is likely restricted to controlled industrial or laboratory use due to reactivity and health risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.